4-Methoxythiophene-3-carbonyl chloride
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Overview
Description
4-Methoxythiophene-3-carbonyl chloride is an organic compound with the molecular formula C6H5ClO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxythiophene-3-carbonyl chloride can be synthesized through the chlorination of 4-methoxythiophene-3-carboxylic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The process is carried out under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in achieving consistent results .
Chemical Reactions Analysis
Types of Reactions
4-Methoxythiophene-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-methoxythiophene-3-carboxylic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like pyridine to neutralize the hydrochloric acid formed.
Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH) are used.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Carboxylic Acids: Formed from hydrolysis.
Alcohols: Formed from reduction.
Scientific Research Applications
4-Methoxythiophene-3-carbonyl chloride is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: It is involved in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxythiophene-3-carbonyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, modifying the structure and function of the target molecules. This reactivity is exploited in various chemical synthesis processes to introduce specific functional groups into molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxythiophene-2-carbonyl chloride
- 3-Methoxythiophene-2-carbonyl chloride
- 4-Methylthiophene-3-carbonyl chloride
Uniqueness
4-Methoxythiophene-3-carbonyl chloride is unique due to the position of the methoxy group on the thiophene ring, which influences its reactivity and the types of products formed in chemical reactions. This positional difference can lead to variations in the electronic properties and steric effects, making it distinct from its isomers and analogs .
Biological Activity
4-Methoxythiophene-3-carbonyl chloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a methoxy group and a carbonyl chloride functional group. This structure is crucial for its biological activity, as the presence of these functional groups can influence the compound's reactivity and interaction with biological targets.
1. Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this structure demonstrated inhibition zones ranging from 9 to 16 mm against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values between 230 and 295 µg/mL .
Table 1: Antimicrobial Activity of 4-Methoxythiophene Derivatives
Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|---|
4a | S. aureus | 10-15 | 240-280 |
4b | E. coli | 12 | 300 |
4c | B. cereus | 12 | 270 |
4d | S. aureus | 12 | 270 |
4e | F. bracchygibossum | 9 | Not tested |
Gentamicin (control) | Various | ~21 | Not applicable |
2. Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Research suggests that it may modulate inflammatory pathways by interacting with specific enzymes or receptors involved in inflammatory responses. The methoxy and carbonyl groups are believed to enhance binding affinity to these biological targets, thus influencing their activity.
3. Anticancer Potential
Emerging studies indicate that derivatives of this compound may possess anticancer properties. Compounds synthesized from this precursor have shown selective cytotoxicity against various cancer cell lines, suggesting potential as therapeutic agents in cancer treatment .
The mechanism by which this compound exerts its biological effects involves interaction with molecular targets such as enzymes or receptors. These interactions can lead to modulation of biochemical pathways critical for microbial growth, inflammation, or cancer cell proliferation. The specific mechanisms remain under investigation, but the presence of methoxy and carbonyl groups is thought to play a significant role in enhancing the compound's bioactivity .
Case Studies
Case Study: Antimicrobial Efficacy
In a recent study, several derivatives of thiophene-based compounds were evaluated for their antimicrobial efficacy against a panel of bacterial strains. The results showed that modifications to the thiophene ring significantly affected the antimicrobial activity, with certain derivatives outperforming standard antibiotics like gentamicin in terms of inhibition zones and MIC values .
Case Study: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory potential of thiophene derivatives, including this compound, demonstrated that these compounds could effectively reduce pro-inflammatory cytokine levels in vitro, indicating their potential use in managing inflammatory diseases .
Properties
IUPAC Name |
4-methoxythiophene-3-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2S/c1-9-5-3-10-2-4(5)6(7)8/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDMFKWYFJSOLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CSC=C1C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650368 |
Source
|
Record name | 4-Methoxythiophene-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
224649-28-9 |
Source
|
Record name | 4-Methoxythiophene-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.